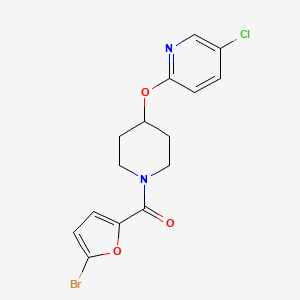

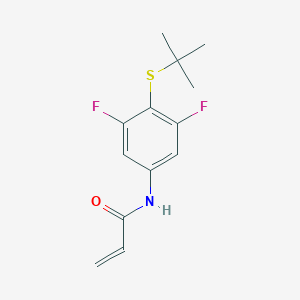

Quinolin-8-yl 2-chloro-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolin-8-yl 2-chloro-5-nitrobenzoate is a compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of various catalysts, dyes, materials, refineries, and electronics . The synthesis of mixed ligand complexes were synthesized using quinolin-8-ol and substituted chromone derivative with transition metals like Mn(II), Cu(II), Ni(II) and Co(II) .Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The C—C—C—Cl torsion angles for the chloromethyl groups of the two molecules are 80.9 (2) and −83.1 (2)° .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by the presence of the quinoline nucleus. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Quinolin-8-yl 2-chloro-5-nitrobenzoate and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis and evaluation for biological activities. These compounds, belonging to the broader family of quinoline derivatives, are synthesized through various chemical processes and evaluated for their potential applications in medicinal chemistry and materials science.

Antiproliferative Testing of Oxoisoaporphine Alkaloids

Research on oxoisoaporphine alkaloids, which includes compounds structurally related to this compound, has shown that these compounds exhibit marginal antiproliferative activity against certain tumor cell lines. This suggests potential applications in developing anticancer therapies (Castro-Castillo et al., 2010).

Proton-Transfer Compounds Synthesis

Studies involving proton-transfer compounds of quinolin-8-ol with nitro-substituted aromatic carboxylic acids, closely related to this compound, have been prepared and characterized. These compounds demonstrate interesting structural and potentially pharmacological properties due to their hydrogen-bonding interactions (Smith, Wermuth, & White, 2001).

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Studies on compounds such as 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols have shown promising in vitro antimicrobial efficacy against a range of bacteria and fungi, indicating their potential as therapeutic agents in treating infections (Faldu et al., 2014).

GABAA/Benzodiazepine Receptor Binding

Research into compounds that interact with the GABAA/benzodiazepine receptor has identified a series of imidazo[1,5-a]quinoxaline amides and carbamates, demonstrating a range of intrinsic efficacies. This highlights the potential for quinoline derivatives in developing new psychotropic medications (Tenbrink et al., 1994).

Antifungal and Antiviral Activities

Certain quinoline derivatives have exhibited significant antifungal and antiviral activities. For example, thiadiazole derivatives of quinolin-8-yl have shown excellent antifungal efficacy and inhibition activity against tobacco mosaic virus (TMV), indicating their potential use in agricultural and pharmaceutical applications (Wang et al., 2011).

Orientations Futures

The future directions for research on quinoline derivatives include the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Mécanisme D'action

Target of Action

Quinolin-8-yl 2-chloro-5-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. The primary targets of this compound are the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the most common signaling pathway affected by this compound . This pathway plays a role in multiple cancers by apoptosis and cell proliferation . The downstream effects of this interaction can lead to changes in cell growth and survival.

Pharmacokinetics

. These properties impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body.

Result of Action

The result of this compound’s action is the inhibition of the PI3K/AKT/mTOR pathway, which can lead to decreased cell proliferation in certain types of cancer . One of the compounds, similar to this compound, was found to be active with an inhibition concentration value of IC50 29.4 μM .

Propriétés

IUPAC Name |

quinolin-8-yl 2-chloro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-7-6-11(19(21)22)9-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHHWQOTMUBCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)

![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2578479.png)

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)